molecular formula C16H18ClN5O4 B2376652 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-88-3

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2376652
CAS No.: 1040666-88-3
M. Wt: 379.8
InChI Key: YEIFZLJTALLWAS-UHFFFAOYSA-N
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O4 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : This compound is synthesized through various methods. For example, the compound can be obtained by a multi-step synthesis starting from specific precursors, such as 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione, leading to intermediate compounds and eventually the final product through reactions like intramolecular alkylation (Šimo, Rybár, & Alföldi, 1995).

  • Chemical Reactions and Derivatives : The compound can undergo various chemical reactions to form derivatives. For instance, it can participate in reactions that lead to the formation of pyridine systems and heterocyclic systems, showcasing its chemical versatility (Dotsenko, Sventukh, & Krivokolysko, 2012).

Biological and Pharmacological Studies

  • Cardiovascular Activity : Research has shown that derivatives of this compound, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its analogs, have been tested for cardiovascular activities including electrocardiographic, antiarrhythmic, and hypotensive activity (Chłoń-Rzepa et al., 2004).

  • Antidepressant Properties : Some derivatives, like 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have shown antidepressant activity in preclinical studies. These findings suggest potential applications in the treatment of depression (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O4/c1-18-15-19-13-12(14(24)20-16(25)21(13)2)22(15)7-9(23)8-26-11-6-4-3-5-10(11)17/h3-6,9,23H,7-8H2,1-2H3,(H,18,19)(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIFZLJTALLWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.